(S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound featuring a tert-butyl group, a pyridine ring, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Dicyclohexylmethyl Group: This step involves the alkylation of the pyridine ring with dicyclohexylmethyl chloride in the presence of a base, such as sodium hydride.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through the cyclization of an amino alcohol with a carboxylic acid derivative, such as an ester or an acid chloride.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group or the pyridine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyridine ring or the dihydrooxazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole: Similar structure but lacks the dicyclohexylmethyl group.
(S)-4-(tert-Butyl)-2-(6-(cyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole: Similar structure but has a cyclohexylmethyl group instead of a dicyclohexylmethyl group.
(S)-4-(tert-Butyl)-2-(6-(phenylmethyl)pyridin-2-yl)-4,5-dihydrooxazole: Similar structure but has a phenylmethyl group instead of a dicyclohexylmethyl group.
Uniqueness
The presence of the dicyclohexylmethyl group in (S)-4-(tert-Butyl)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole imparts unique steric and electronic properties, which can influence its reactivity, binding interactions, and overall stability. This makes it distinct from other similar compounds and can lead to different applications and effects.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O/c1-25(2,3)22-17-28-24(27-22)21-16-10-15-20(26-21)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19/h10,15-16,18-19,22-23H,4-9,11-14,17H2,1-3H3/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPZZOAPLYXKFG-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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